3-(hydroxymethyl)-1H-isochromen-1-one

描述

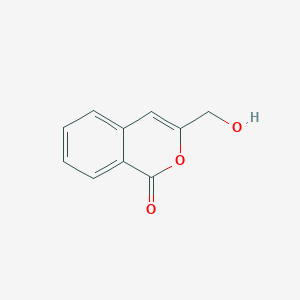

3-(hydroxymethyl)-1H-isochromen-1-one is a chemical compound that belongs to the class of isochromenones Isochromenones are a type of lactone, which are cyclic esters This compound is characterized by the presence of a hydroxymethyl group attached to the isochromenone core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-1H-isochromen-1-one typically involves the hydroxymethylation of isochromenone derivatives. One common method is the reaction of isochromenone with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using water as a solvent and employing environmentally friendly catalysts, are often considered to minimize the environmental impact of the production process .

化学反应分析

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form ketones or carboxylic acids under controlled conditions.

-

DDQ-Mediated Oxidation :

Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in 1,4-dioxane oxidizes the hydroxymethyl group to a carbonyl, yielding 3-formyl-1H-isochromen-1-one (Table 1) .Table 1: DDQ Oxidation Conditions

Substrate Oxidant Solvent Temp. Time Product Yield 3-(hydroxymethyl) derivative DDQ 1,4-dioxane RT 2–4 h 3-formyl-1H-isochromen-1-one 71–79% This reaction proceeds via a radical mechanism, where DDQ abstracts a hydrogen atom from the hydroxymethyl group, forming a resonance-stabilized radical intermediate .

Nucleophilic Substitution

The primary alcohol undergoes substitution reactions under mild acidic or catalytic conditions:

-

Alkoxyisochromene Synthesis :

Silver(I)-catalyzed reactions with alcohols (e.g., methanol, isopropanol) yield 1-alkoxyisochromenes (Table 2). For example, treatment with AgOTf (5 mol%) in toluene facilitates regioselective substitution at the hydroxymethyl position .Table 2: Silver-Catalyzed Substitution

Catalyst Alcohol (equiv) Solvent Time (h) Product Yield AgOTf (5%) MeOH (1.05) Toluene 2 1-methoxyisochromene 99% AgBF₄ (5%) i-PrOH (1.5) Toluene 6 1-isopropoxyisochromene 97% The reaction mechanism involves coordination of silver to the alkyne (if present) or activation of the alcohol for nucleophilic attack .

Cyclization and Ring-Opening

The lactone ring participates in acid- or base-mediated transformations:

-

Acid-Catalyzed Ring-Opening :

Under acidic conditions (e.g., HCl/THF), the lactone ring opens to form a carboxylic acid intermediate, which can cyclize further with nucleophiles . -

Base-Mediated Rearrangement :

Treatment with NaHCO₃ in aqueous THF generates a dihydroxy intermediate, which can undergo dehydration to reform the lactone or yield substituted derivatives .

Metal-Catalyzed Functionalization

The compound participates in cross-coupling reactions:

-

Palladium-Catalyzed Arylation :

Using Pd(PPh₃)₄ and aryl halides, the hydroxymethyl group undergoes Suzuki-Miyaura coupling to introduce aryl substituents (e.g., biphenyl groups) at C3 .

Esterification and Etherification

The hydroxymethyl group reacts with acyl chlorides or alkyl halides:

-

Acetylation :

Treatment with acetyl chloride in pyridine yields the 3-(acetoxymethyl) derivative . -

Mitsunobu Reaction :

Using DIAD and PPh₃, the alcohol is converted to ethers with retention of configuration8.

Key Mechanistic Insights

科学研究应用

Antimicrobial Activity

Recent studies have demonstrated that 3-(hydroxymethyl)-1H-isochromen-1-one exhibits notable antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains and fungi. In one study, the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating moderate efficacy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study reported that this compound inhibits cyclooxygenase-2 (COX-2) activity with an IC50 value of 6.51 μM, suggesting its potential use in treating inflammatory diseases . This inhibition of COX-2 is crucial as it plays a significant role in the inflammatory response.

Anticancer Potential

Research indicates that this compound may possess anticancer properties as well. Although initial studies showed limited cytotoxic effects against various cancer cell lines, further investigations revealed that certain derivatives of isocoumarins could enhance cytotoxicity against specific cancer types . The compound's ability to modulate cellular pathways involved in cancer progression makes it a candidate for further exploration in cancer therapy.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies, often involving the modification of existing isocoumarin structures. Recent advancements in synthetic techniques have expanded the library of derivatives, enhancing the potential for discovering compounds with improved biological activities .

Table 2: Synthetic Methods Overview

| Methodology | Description |

|---|---|

| Traditional Organic Synthesis | Utilizes classical reactions to form isocoumarins |

| Green Chemistry Techniques | Employs environmentally friendly solvents and catalysts |

| Microwave-Assisted Synthesis | Accelerates reactions using microwave irradiation |

Case Study 1: Antimicrobial Efficacy

A recent study isolated several isocoumarin derivatives from marine fungi, including this compound. These compounds were tested for their antimicrobial activities against phytopathogenic fungi and exhibited varying degrees of efficacy. The results indicated that some derivatives had significant antifungal activity, suggesting potential agricultural applications .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory mechanisms of isocoumarins, researchers found that this compound effectively reduced pro-inflammatory cytokine levels in vitro. This study highlights the therapeutic potential of this compound in treating chronic inflammatory conditions .

作用机制

The mechanism of action of 3-(hydroxymethyl)-1H-isochromen-1-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

相似化合物的比较

Similar Compounds

3-(hydroxymethyl)-1H-isochroman-1-one: Similar structure but lacks the lactone ring.

3-(carboxymethyl)-1H-isochromen-1-one: Oxidized form of the compound.

3-(hydroxymethyl)-1H-isochroman: Reduced form of the compound.

Uniqueness

3-(hydroxymethyl)-1H-isochromen-1-one is unique due to the presence of both the hydroxymethyl group and the lactone ring, which confer distinct chemical and biological properties.

生物活性

3-(Hydroxymethyl)-1H-isochromen-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This compound, with the chemical formula C10H8O3, belongs to the class of isoquinoline derivatives and exhibits a fused ring system that includes a benzopyran moiety. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

Antioxidant Properties

Research indicates that this compound possesses strong antioxidant properties . It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it inhibits the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

In vitro studies have indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It has been particularly effective against certain types of leukemia and solid tumors, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in cancer progression and microbial metabolism, which contributes to its therapeutic effects.

- Receptor Modulation : Interaction with cellular receptors may modulate signaling pathways associated with cell survival and proliferation, enhancing its anticancer and antimicrobial effects .

Comparative Analysis with Related Compounds

To understand the unique features of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(butyl)-1H-isochromen-1-one | Isochromene | Longer alkyl chain; potential for enhanced lipophilicity |

| 4-hydroxycoumarin | Coumarin | Exhibits strong anticoagulant activity |

| 6-hydroxyflavone | Flavonoid | Known for anti-inflammatory and antioxidant properties |

| 7-hydroxycoumarin | Coumarin | Similar antioxidant properties but different substitution pattern |

This table highlights the structural diversity within this class of compounds while showcasing the specific hydroxymethyl substitution of this compound, which may confer distinct biological activities.

Case Studies

Several studies have focused on the biological activity of this compound:

- Antioxidant Activity Study : A study evaluated the compound's ability to reduce oxidative damage in cellular models. Results showed a significant decrease in reactive oxygen species (ROS) levels, indicating its potential as a protective agent against oxidative stress-related diseases.

- Antimicrobial Efficacy Assessment : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating bacterial infections.

- Anticancer Research : A series of experiments on leukemia cell lines revealed that treatment with this compound led to increased apoptosis rates compared to control groups, highlighting its potential as an anticancer agent .

属性

IUPAC Name |

3-(hydroxymethyl)isochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-6-8-5-7-3-1-2-4-9(7)10(12)13-8/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZISGMCWORFTOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(OC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。